1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone
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Description
1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
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Biological Activity
1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone, with the CAS number 894016-54-7, is a compound that has garnered attention for its biological activity, particularly as a potential inhibitor of glycine transporter 1 (GlyT1). This article will delve into its biological properties, pharmacological implications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C23H25N3O5S |
Molecular Weight | 455.5 g/mol |
Structure | Chemical Structure |
Biological Activity
Inhibition of GlyT1 : The compound has been identified as a novel inhibitor of GlyT1, which is crucial in regulating glycine levels in the central nervous system. A study indicated that modifications to the azepane moiety could enhance the potency of sulfonamide derivatives as GlyT1 inhibitors. Specifically, the introduction of phenyl sulfonamides showed superior inhibitory effects compared to other structural variants, with one derivative achieving an IC50 value of 37 nM, indicating high potency in inhibiting GlyT1 activity .
CNS Penetration : Preliminary pharmacokinetic studies have suggested favorable brain-plasma ratios for certain analogs of this compound, which is essential for therapeutic applications targeting central nervous system disorders .
Case Study 1: Potency and Solubility Enhancement
Research has demonstrated that altering the azepane structure significantly affects both potency and solubility. For instance, compounds with basic nitrogen groups showed enhanced solubility (up to 98 μM), which is critical for effective drug formulation .
Case Study 2: Structure-Activity Relationship (SAR)
A systematic exploration of SAR involving various modifications to the aromatic and azepane components revealed that certain substitutions could improve both the biological activity and solubility profiles. For example, specific methyl substitutions on the aromatic ring were tolerated without substantial loss in potency .
Pharmacological Implications
The implications of these findings suggest that this compound could serve as a lead compound for developing new therapeutics aimed at neurological disorders characterized by dysregulated glycine signaling. The ability to penetrate the CNS effectively enhances its potential utility in treating conditions such as schizophrenia or other neuropsychiatric disorders where glycine modulation is beneficial.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c27-23(24-13-5-1-2-6-14-24)16-25-15-22(20-7-3-4-8-21(20)25)32(30,31)17-18-9-11-19(12-10-18)26(28)29/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLZXFWRBNXMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.